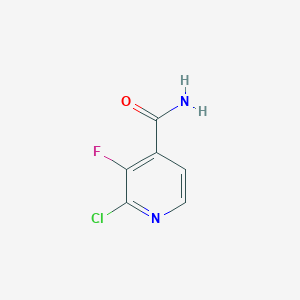

2-Chloro-3-fluoropyridine-4-carboxamide

Overview

Description

Preparation Methods

Direct Chlorination and Fluorination of Pyridine Derivatives

Method Overview:

This approach involves starting with a pyridine core, such as pyridine itself or substituted pyridines, followed by selective halogenation and functionalization to introduce the chlorine, fluorine, and carboxamide groups.

Reaction Conditions:

- Chlorination typically employs reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux.

- Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or via nucleophilic substitution with fluorides like potassium fluoride (KF), often in polar aprotic solvents.

Key Steps:

- Step 1: Chlorination at the 2-position of pyridine to yield 2-chloropyridine.

- Step 2: Fluorination at the 3-position, often via electrophilic fluorination.

- Step 3: Oxidation or carboxylation at the 4-position to introduce the carboxamide group, typically via amide coupling reactions.

Research Findings:

- A study indicates that pyridine derivatives can be selectively chlorinated and fluorinated under mild conditions, with temperature control between 0°C to 60°C to maximize regioselectivity and yield.

Multi-step Synthesis via Esterification and Hydrolysis

Method Overview:

This method involves synthesizing an ester intermediate, which is then hydrolyzed to the corresponding carboxylic acid and subsequently converted to the amide.

Reaction Sequence:

- Ester Formation: Starting from 2-chloro-3-fluoropyridine, esterification with chloroacetic acid forms 2-chloro-3-fluoropyridine-4-methyl ester.

- Hydrolysis: The ester is hydrolyzed under acidic conditions to yield 2-chloro-3-fluoropyridine-4-carboxylic acid.

- Amide Formation: The acid is then converted to the carboxamide via activation (e.g., using coupling agents like EDCI or DCC) and reaction with ammonia or an amine source.

Industrial Application:

Large-scale esterification and hydrolysis are optimized with catalysts and continuous-flow reactors to enhance yield and purity.

One-Pot Fluorination Using Copper Fluoride

Method Overview:

A notable innovative approach involves the use of copper fluoride as a fluorinating agent, replacing traditional hazardous reagents like hydrofluoric acid.

Reaction Conditions:

- Conducted in organic solvents such as acetonitrile, methyl alcohol, or ethanol.

- Reaction temperature maintained between 0°C to 60°C.

- Inert atmosphere (nitrogen or argon) to prevent side reactions.

Procedure:

- 2-Chloro-3-aminopyridine is reacted with tert-butyl nitrite and copper fluoride.

- The reaction proceeds under mild conditions for 1–10 hours, leading to the formation of 2-chloro-3-fluoropyridine.

- Subsequent conversion to the carboxamide involves amidation of the pyridine ring's carboxylic acid derivative.

Research Findings:

This method offers a simplified, one-pot synthesis with yields above 60%, operational simplicity, and mild reaction conditions, making it suitable for industrial scalability.

Catalytic Fluorination with Transition Metals

Method Overview:

Recent advances include Rhodium (III)-catalyzed fluorination, which allows direct fluorination of pyridine derivatives under mild conditions.

Reaction Conditions:

- Catalysts such as Rhodium complexes.

- Use of fluorinating agents like Selectfluor.

- Solvents like acetonitrile or glycerol at moderate temperatures.

Research Findings:

This approach enables selective fluorination at specific positions on the pyridine ring, offering high regioselectivity and yields.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct halogenation | Pyridine derivatives | POCl₃, SOCl₂, KF, Selectfluor | 0–60°C, inert atmosphere | Regioselectivity, straightforward | Multiple steps, possible regioisomer formation |

| Esterification & Hydrolysis | 2-Chloro-3-fluoropyridine | Chloroacetic acid, EDCI, DCC | Reflux, acidic/basic hydrolysis | Scalable, high purity | Multi-step process |

| Copper fluoride fluorination | 2-Chloro-3-aminopyridine | Copper fluoride, tert-butyl nitrite | 0–60°C, inert atmosphere | One-pot, mild, high yield | Requires optimization for scale |

| Transition metal catalysis | Pyridine derivatives | Rhodium complexes, Selectfluor | Mild temperatures | High regioselectivity | Cost of catalysts |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoropyridine-4-carboxamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Substitution Reactions: The fluorine atom can be substituted by other groups through reactions with strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Solvents such as DMF, dichloromethane, and ethanol are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted carboxamides, while oxidation can produce N-oxides.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:

- Building Block for Pharmaceuticals: 2-Chloro-3-fluoropyridine-4-carboxamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and cancer.

Materials Science:

- Advanced Materials Development: The compound is utilized in creating materials with specific electronic properties, enhancing the performance of polymers and other composites.

Biological Studies:

- Enzyme and Receptor Studies: It acts as a probe in enzyme-substrate interactions and receptor binding studies, helping to elucidate biochemical pathways and potential therapeutic targets.

Industrial Chemistry:

- Agrochemicals and Specialty Chemicals: The compound is also applied in the synthesis of agrochemicals, contributing to agricultural productivity through the development of herbicides and pesticides.

Recent studies have highlighted several biological activities associated with this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in signal transduction | |

| Receptor Modulation | Enhances nAChR activity in presence of agonists | |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate its potential therapeutic use:

| Parameter | Value |

|---|---|

| Bioavailability | 21% (low) |

| Clearance | 4.9 mL/min/kg |

| Half-life | 1.12 hours |

Case Studies

In vivo studies conducted on Balb/C mice demonstrated the pharmacokinetic properties of the compound when administered at varying doses. Results indicated that while the compound had low bioavailability, it maintained significant activity over time, suggesting potential for therapeutic applications.

Case Study Highlights:

- Study on Antitumor Effects: A study observed that treatment with this compound led to significant apoptosis in specific cancer cell lines, providing insights into its role as a potential anticancer agent.

- Enzyme Interaction Studies: Research demonstrated that this compound effectively inhibited certain enzymes involved in critical signaling pathways, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The carboxamide group allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in various biochemical processes.

Comparison with Similar Compounds

Structural Features :

- Pyridine ring substituted with chlorine (position 2), fluorine (position 3), and a carboxamide group (position 4).

Hazard Profile :

- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with chlorine (position 2), methyl (position 6), and carboxylic acid (position 4).

- Key Differences: Pyrimidine vs. Carboxylic acid (-COOH) vs. carboxamide (-CONH₂): Higher acidity (pKa ~2–3) and lower hydrolytic stability compared to carboxamide .

2-Chloro-4-pyridinecarboxylic Acid 1,1-Dimethylethyl Ester (BP 8988)

- Structure : Pyridine with chlorine (position 2) and a tert-butyl ester group (position 4).

- Key Differences :

Substitution Pattern Effects

2-Chloro-4-phenyl-3-pyridinecarbonitrile (BP 8985)

- Structure: Pyridine with chlorine (position 2), phenyl (position 4), and cyano (position 3).

- Cyano group (-CN) is electron-withdrawing, altering ring electronics compared to fluorine in the target compound .

4-(4-[3-(4-Chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy)-pyridine-2-carboxylic Acid Methylamide ()

- Structure : Complex pyridine derivative with chloro, trifluoromethylphenyl, and methylamide groups.

- Key Differences :

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Chloro-3-fluoropyridine-4-carboxamide | C₆H₄ClFN₂O | 174.56 | Cl (2), F (3), CONH₂ (4) | Moderate solubility, high H-bond potential |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | Cl (2), CH₃ (6), COOH (4) | High acidity, lower stability |

| BP 8985 | C₁₂H₈ClN₂ | 215.66 | Cl (2), Ph (4), CN (3) | High lipophilicity, steric bulk |

Biological Activity

2-Chloro-3-fluoropyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a carboxamide functional group. The presence of these substituents enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorine and fluorine atoms contribute to its lipophilicity and ability to form hydrogen bonds, facilitating interactions with enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects in diseases such as cancer and inflammation.

- Modulation of Ion Channels : Research indicates that it may act on calcium release-activated calcium (CRAC) channels, affecting cellular signaling pathways involved in immune responses .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating dose-dependent effects.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 3.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 4.2 | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, potentially making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of the compound. Variations in substitution patterns on the pyridine ring significantly influence both potency and selectivity towards biological targets.

Key Findings:

- Fluorine Substitution : Enhances lipophilicity and bioavailability.

- Chlorine Positioning : Affects binding affinity to target proteins.

Case Studies

- In Vitro Studies on CRAC Channels : A study demonstrated that this compound effectively inhibited calcium influx in activated mast cells, showcasing its potential as an immunomodulator .

- Anticancer Efficacy in Animal Models : In vivo studies using murine models showed that treatment with the compound resulted in significant tumor size reduction compared to control groups, indicating promising therapeutic potential against solid tumors .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for developing new therapeutics targeting cancer and infectious diseases. Its versatility as a building block for synthesizing more complex molecules further enhances its appeal in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-fluoropyridine-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from halogenated pyridine precursors. For example, 2-chloro-5-fluoro-pyridine-4-carboxylic acid (CAS 884494-74-0) may serve as a key intermediate, undergoing amidation with ammonia or amines under catalytic conditions . Optimization involves adjusting solvent systems (e.g., DMF or toluene), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling reactions). Monitoring reaction progress via TLC or HPLC (≥98% purity standards) ensures intermediate quality .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., distinguishing Cl and F positions via and NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures absence of byproducts. X-ray crystallography, as demonstrated for structurally similar pyridine derivatives, provides definitive confirmation of molecular geometry .

Q. What safety protocols are essential when handling halogenated pyridinecarboxamides during synthesis?

- Methodological Answer : Use fume hoods to prevent inhalation of volatile intermediates. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste containing halogenated byproducts must be segregated and treated by certified waste management services to avoid environmental contamination. Safety data sheets (SDS) for related compounds, such as 4-chloro-3-fluoropyridine (CAS 2546-56-7), recommend handling under inert atmospheres to minimize decomposition risks .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of pyridinecarboxamide derivatives in cross-coupling reactions?

- Methodological Answer : Chlorine and fluorine substituents enhance electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reactive sites. For example, the fluorine atom at position 3 may direct regioselectivity in palladium-catalyzed aminations, while chlorine at position 2 stabilizes transition states via resonance effects .

Q. What strategies are recommended for resolving contradictory data in reaction optimization studies (e.g., conflicting yield or purity results)?

- Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (catalyst loading, temperature). Use high-throughput screening to identify outliers. For spectroscopic contradictions (e.g., NMR vs. HRMS), cross-validate with alternative techniques like IR or X-ray diffraction. Refer to PubChem’s computed properties (e.g., SMILES:

C20H13Cl2F3N2O) to reconcile structural ambiguities .

Q. How can computational models predict the electronic properties and biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Molecular docking studies against target proteins (e.g., kinase inhibitors) leverage the compound’s halogen-bonding potential. PubChem’s canonical SMILES data enables virtual screening for structure-activity relationships (SAR) in drug discovery pipelines .

Properties

IUPAC Name |

2-chloro-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPDGMHWHJFFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.